1,3-Dipyrenylpropane
Overview
Description
1,3-Dipyrenylpropane is a chemical compound with the molecular formula C35H24 . It belongs to the class of organic compounds known as pyrenes . Pyrenes are compounds containing a pyrene moiety, which consists of four fused benzene rings, resulting in a flat aromatic system .
Molecular Structure Analysis
The molecular structure of 1,3-Dipyrenylpropane is characterized by an average mass of 444.565 Da and a monoisotopic mass of 444.187805 Da . It is composed of two pyrene groups attached to a propane group .Physical And Chemical Properties Analysis
1,3-Dipyrenylpropane has a boiling point of 668.7±25.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm3 . Its vapour pressure is 0.0±1.0 mmHg at 25°C, and it has an enthalpy of vaporization of 94.7±0.8 kJ/mol .Scientific Research Applications
Microfluidity in Micelles
1,3-Dipyrenylpropane was used as a probe for microfluidity measurements in aqueous micellar solutions with sodium dodecyl sulphate. It demonstrated effective intramolecular excimer formation, which was found to agree well with fluorescence depolarization measurements (Zachariasse, 1978).
Monitoring Structural Changes in Membranes
This compound was embedded in phospholipid vesicles and biological membranes to monitor dynamic properties of membrane lipids. Its sensitivity to temperature-induced phase transitions in dimyristoyl phosphatidylcholine vesicles was particularly noted. This application highlights its utility in studying membrane structure and the effects of physical changes and chemical agents (Melnick et al., 1981).
Excimer Formation in Silicate Sol-Gel
The steady-state emission and fluorescence lifetimes of 1,3-Dipyrenylpropane in silicate sol-gel and xerogel matrices were studied. The research found significant changes in the fluorescence spectra in gel and xerogel conditions, indicating the influence of microviscosity on intramolecular motions within gel pores (Kweon et al., 1996).
Solvent Effects on Intramolecular Excimer Formation
This study explored the excimer:monomer fluorescence intensity ratios of 1,3-Dipyrenylpropane in different mixed solvents. The results provided insights into the kinetics of excimer formation (Henderson et al., 1981).
Investigation in Human Blood Platelets
1,3-Dipyrenylpropane's excimer formation was investigated in human blood platelets, highlighting its sensitivity to changes in lipidic membrane structure. This application underscores its potential in biomedical research, especially in the study of cellular structures (Viriot et al., 1984).
Micellar Properties Study
The compound was used in a study to understand the micellar properties of a mixed surfactant system. The research provided insights into the microenvironmental properties of mixed micelles, again highlighting the compound's role in studying microfluidity and membrane dynamics (Hierrezuelo et al., 2005).
properties
IUPAC Name |
1-(3-pyren-1-ylpropyl)pyrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H24/c1(4-22-10-12-28-16-14-24-6-2-8-26-18-20-30(22)34(28)32(24)26)5-23-11-13-29-17-15-25-7-3-9-27-19-21-31(23)35(29)33(25)27/h2-3,6-21H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEIPKXVZRHNIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210536 | |
Record name | 1,3-Di-(1-pyrenyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dipyrenylpropane | |
CAS RN |
61549-24-4 | |
Record name | 1,3-Di-(1-pyrenyl)propane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061549244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Di-(1-pyrenyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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